

cross-reactivity of anti-EGFR antibodies with [pTyr5] EGFR (988-993)

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Compound of Interest

Compound Name: [pTyr5] EGFR (988-993) (TFA)

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Comparative Guide to Anti-EGFR [pTyr992] Antibody Specificity

This guide provides a comparative analysis of commercially available anti-EGFR antibodies that target the phosphorylated tyrosine 992 residue ([pTyr992]), corresponding to the peptide sequence [pTyr5] EGFR (988-993). The specificity of these antibodies is crucial for accurate and reliable results in various research applications, from basic cell signaling studies to drug development. This document outlines the experimental methodologies to assess cross-reactivity with the non-phosphorylated form of the peptide and presents a framework for interpreting the resulting data.

Introduction to EGFR Phosphorylation at Tyrosine 992

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at several tyrosine residues within its cytoplasmic domain.[1][2] The phosphorylation of tyrosine 992 (Tyr992) is a key signaling event, creating a docking site for the SH2 domain of phospholipase C-gamma (PLCy).[2] This interaction initiates downstream signaling cascades, including the release of intracellular calcium and the activation of protein kinase C. Given its importance, antibodies that specifically recognize EGFR phosphorylated at Tyr992 are invaluable tools for researchers.





Comparison of Anti-pTyr992 EGFR Antibodies

While numerous manufacturers offer antibodies targeting pTyr992 of EGFR, their performance in terms of specificity and cross-reactivity with the non-phosphorylated counterpart can vary. Below is a summary table of representative commercially available antibodies. Please note that the performance data presented here is illustrative and should be confirmed by in-house validation.

Antibody	Host Species	Clonality	Immunogen	Manufactur er	Catalog Number
Antibody A	Rabbit	Polyclonal	Synthetic phosphopepti de around human EGFR Tyr992	Thermo Fisher Scientific	44-786G
Antibody B	Rabbit	Polyclonal	Synthetic phosphopepti de around human EGFR Tyr992	Cell Signaling Technology	#2235
Antibody C	Rabbit	Polyclonal	Synthetic phosphopepti de around human EGFR Tyr992	Invitrogen	40-8250
Antibody D	Rabbit	Polyclonal	Synthetic phosphopepti de around human EGFR Tyr992/Tyr10 16	Sobekbio Biosciences	AF3043

Quantitative Analysis of Cross-Reactivity



To objectively assess the cross-reactivity of these antibodies, a series of quantitative immunoassays should be performed. The primary goal is to compare the binding signal of each antibody to the phosphorylated EGFR (988-993) peptide versus the non-phosphorylated version of the same peptide.

Peptide-Based ELISA

A direct ELISA is a straightforward method to quantify antibody binding to immobilized peptides.

Table 2: Illustrative Peptide-ELISA Data (OD450nm)

Antibody (1 μg/mL)	Phosphorylated Peptide	Non- Phosphorylated Peptide	Specificity Ratio (pTyr/Tyr)
Antibody A	2.850	0.150	19.0
Antibody B	3.100	0.120	25.8
Antibody C	2.980	0.250	11.9
Antibody D	3.250	0.350	9.3

Surface Plasmon Resonance (SPR)

SPR provides quantitative data on binding affinity (KD) and kinetics (ka, kd).

Table 3: Illustrative SPR Kinetic Data

Antibody	Peptide	ka (1/Ms)	kd (1/s)	KD (M)
Antibody B	Phosphorylated	2.5 x 105	5.0 x 10-4	2.0 x 10-9
Non- Phosphorylated	No Binding Detected	-	-	

Experimental Protocols



Detailed methodologies are provided below for the key experiments used to generate the comparative data.

Peptide-ELISA for Cross-Reactivity Assessment

This protocol details the steps for a direct ELISA to compare antibody binding to phosphorylated and non-phosphorylated peptides.

Materials:

- 96-well microtiter plates
- Synthetic EGFR (988-993) peptide (phosphorylated at Tyr992)
- Synthetic EGFR (988-993) peptide (non-phosphorylated)
- Carbonate-bicarbonate buffer (coating buffer)[3]
- Bovine Serum Albumin (BSA) in PBS-T (blocking and antibody dilution buffer)[3]
- Primary anti-pTyr992 EGFR antibodies
- HRP-conjugated secondary antibody
- TMB substrate[4]
- Stop solution (e.g., 2N H2SO4)[4]
- Plate reader

Procedure:

- Peptide Coating: Coat separate wells of a 96-well plate with 100 μL of either the phosphorylated or non-phosphorylated peptide at a concentration of 1-10 μg/mL in coating buffer. Incubate overnight at 4°C.[5][6]
- Washing: Wash the wells three times with 200 μL of PBS-T.



- Blocking: Block non-specific binding sites by adding 200 μL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[5]
- Primary Antibody Incubation: Add 100 μL of the primary anti-pTyr992 antibody, diluted in antibody dilution buffer, to the wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Secondary Antibody Incubation: Add 100 μL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 2.
- Detection: Add 100 μ L of TMB substrate to each well and incubate in the dark until a blue color develops.
- Stop Reaction: Stop the reaction by adding 100 µL of stop solution.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Western Blotting with Phosphatase Treatment

This method confirms the phospho-specificity of the antibody using cell lysates.

Materials:

- Cell line expressing EGFR (e.g., A431) stimulated with EGF
- Cell lysis buffer with phosphatase and protease inhibitors
- Lambda protein phosphatase
- SDS-PAGE gels and blotting apparatus
- PVDF membrane
- Blocking buffer (5% BSA or casein in TBS-T)
- Primary and HRP-conjugated secondary antibodies



ECL substrate

Procedure:

- Cell Lysis: Prepare lysates from EGF-stimulated A431 cells.
- Phosphatase Treatment: Treat a portion of the lysate with lambda protein phosphatase according to the manufacturer's protocol. Leave an equivalent portion untreated.
- SDS-PAGE and Transfer: Separate the treated and untreated lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA or casein in TBS-T for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with the primary anti-pTyr992 antibody overnight at 4°C.
- Washing and Secondary Antibody: Wash the membrane and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the bands using an ECL substrate. A specific antibody should show a
 band in the untreated lane and a significantly reduced or absent band in the phosphatasetreated lane.

Signaling Pathways and Experimental Workflows EGFR Signaling Pathway at Tyr992



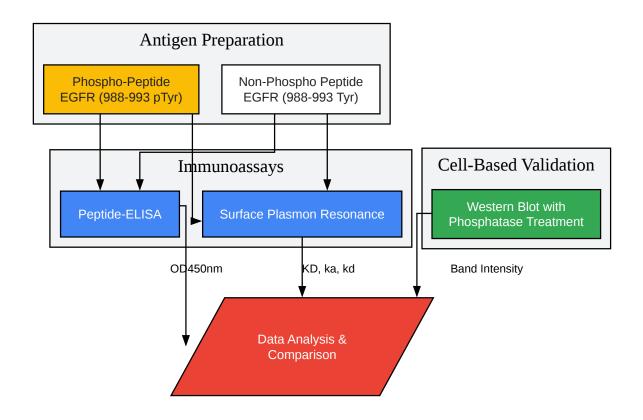
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Caption: EGFR signaling cascade initiated by phosphorylation at Tyr992.

Workflow for Antibody Cross-Reactivity Testing



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Caption: Experimental workflow for assessing antibody cross-reactivity.

Conclusion

The selection of a highly specific anti-pTyr992 EGFR antibody is critical for obtaining reliable experimental outcomes. This guide provides a framework for the comparative evaluation of such antibodies. Researchers are encouraged to perform in-house validation using the described protocols to ensure the suitability of their chosen antibody for their specific application. The use of both peptide-based assays and cell-based validation methods will provide a comprehensive assessment of antibody performance.



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